2-アミノ-5-ブロモ-4-フルオロベンゾニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

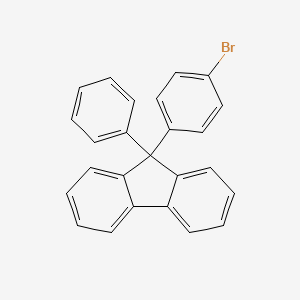

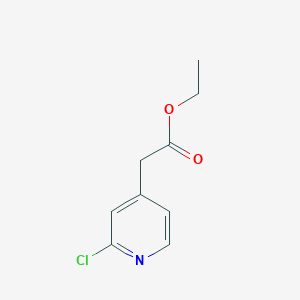

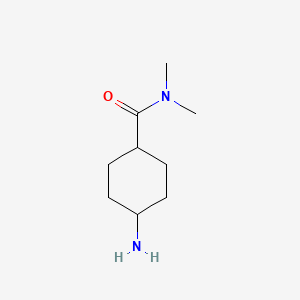

“2-Amino-5-bromo-4-fluorobenzonitrile” is a chemical compound with the CAS Number: 1334331-01-9 . It has a molecular weight of 215.02 . The IUPAC name for this compound is 2-amino-5-bromo-4-fluorobenzonitrile . It is also known by the synonyms 5-Bromo-4-fluoroanthranilonitrile and 4-Bromo-2-cyano-5-fluoroaniline .

Molecular Structure Analysis

The InChI code for “2-Amino-5-bromo-4-fluorobenzonitrile” is 1S/C7H4BrFN2/c8-5-1-4 (3-10)7 (11)2-6 (5)9/h1-2H,11H2 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-5-bromo-4-fluorobenzonitrile” were not found in the search results, similar compounds like 4-substituted-2-fluorobenzonitriles have been used in reactions with ketone oxime anions to give nucleophilic aromatic substitution aryloxime adducts . These adducts can undergo cyclization under aqueous acidic conditions to give the corresponding ketones .

Physical and Chemical Properties Analysis

“2-Amino-5-bromo-4-fluorobenzonitrile” is a brown solid . and is stored at temperatures between 0-5°C . The compound is shipped at ambient temperature .

科学的研究の応用

複素環式化合物の合成

2-アミノ-5-ブロモ-4-フルオロベンゾニトリル: は、反応性の高いアミノ基とニトリル基が存在するため、様々な複素環式化合物の合成において汎用性の高い前駆体です。 これらの化合物は、医薬品、農薬、染料の開発において非常に重要です .

医薬品中間体

この化合物は、幅広い医薬品の製造における中間体として役立ちます。 その誘導体は、抗がん剤、抗真菌剤、抗ウイルス剤の開発における潜在的な用途が検討されており、医薬品化学研究に大きく貢献しています .

農薬合成

農薬化学において、2-アミノ-5-ブロモ-4-フルオロベンゾニトリルは、殺虫剤や除草剤として作用する化合物を合成するために使用されます。 化合物中の臭素原子とフッ素原子は、農薬と結合するために必要な反応性を提供します .

有機発光ダイオード(OLED)材料

この化合物の誘導体は、電子産業、特にOLED用材料の合成においても価値があります。 これらの材料は、より効率的で長寿命のディスプレイを開発するために不可欠です .

触媒用配位子合成

これは、エナンチオ選択的ニトロアルドール反応などの金属触媒反応用の配位子を作成するために使用されます。 これらの配位子は、合成有機化学において高選択性と収率を達成するために不可欠です .

不安解消薬開発

2-アミノ-5-ブロモ-4-フルオロベンゾニトリルの誘導体は、GABAAα2/α3結合部位アゴニストとしての可能性が調査されています。 これらの化合物は、不安障害の新しい治療法につながる可能性があり、神経精神薬の開発におけるこの化合物の重要性を示しています .

作用機序

Target of Action

It is known that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .

Mode of Action

2-Amino-5-bromo-4-fluorobenzonitrile interacts with its targets through a series of chemical reactions. The bromide substituent is amenable to Pd-catalysed coupling reactions, while the fluoride favours nucleophilic aromatic substitution . This allows 2-Amino-5-bromo-4-fluorobenzonitrile to selectively interact with its targets.

Safety and Hazards

生化学分析

Biochemical Properties

2-Amino-5-bromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and can undergo Pd-catalyzed C-C coupling reactions . The compound’s bromo-substituent can participate in selective substitution reactions, while the fluoride group serves as an ideal leaving group for nucleophilic aromatic substitution . These interactions facilitate the synthesis of complex molecules and contribute to the compound’s utility in biochemical research.

Cellular Effects

2-Amino-5-bromo-4-fluorobenzonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with specific enzymes and proteins can lead to changes in cellular function, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of 2-Amino-5-bromo-4-fluorobenzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique chemical structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways . These interactions can result in the inhibition or activation of target enzymes, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-bromo-4-fluorobenzonitrile can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Amino-5-bromo-4-fluorobenzonitrile can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage for achieving the desired therapeutic outcomes while minimizing any potential side effects. These dosage studies provide valuable insights into the compound’s safety and efficacy in preclinical research.

Metabolic Pathways

2-Amino-5-bromo-4-fluorobenzonitrile is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique chemical structure allows it to participate in nucleophilic aromatic substitution reactions, which are essential for the synthesis of complex molecules . These metabolic interactions can influence the compound’s activity and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Amino-5-bromo-4-fluorobenzonitrile within cells and tissues are critical for understanding its biological effects. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and safety in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of 2-Amino-5-bromo-4-fluorobenzonitrile can influence its activity and function. The compound’s targeting signals and post-translational modifications can direct it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.

特性

IUPAC Name |

2-amino-5-bromo-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJATVCKBWOESRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)

![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)